molecular formula C27H26N2O5 B12207755 (4E)-4-{[4-(benzyloxy)phenyl](hydroxy)methylidene}-1-(3-methoxypropyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)phenyl](hydroxy)methylidene}-1-(3-methoxypropyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione

Cat. No.: B12207755
M. Wt: 458.5 g/mol
InChI Key: LUASEXVTHDIRTP-WJTDDFOZSA-N
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Description

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyloxybenzoyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Benzyloxybenzoyl Group: This step involves the acylation of the pyrrole ring with 4-(benzyloxy)benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a pyridinyl boronic acid and a palladium catalyst.

    Hydroxylation and Methoxypropylation: The hydroxyl group is introduced via a selective oxidation reaction, and the methoxypropyl group is added through an alkylation reaction using 3-methoxypropyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(2-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the benzyloxybenzoyl and methoxypropyl groups provides a distinct electronic and steric environment that can influence its reactivity and interactions.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-33-17-5-16-29-24(20-12-14-28-15-13-20)23(26(31)27(29)32)25(30)21-8-10-22(11-9-21)34-18-19-6-3-2-4-7-19/h2-4,6-15,24,30H,5,16-18H2,1H3/b25-23+

InChI Key

LUASEXVTHDIRTP-WJTDDFOZSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC3=CC=CC=C3)\O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

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